Aceplaidylene

Description

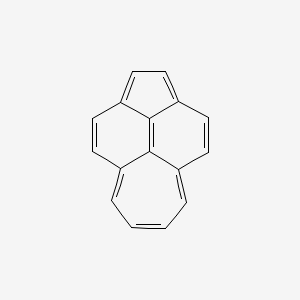

Structure

2D Structure

Properties

CAS No. |

194-32-1 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tetracyclo[7.5.2.04,16.012,15]hexadeca-1(14),2,4,6,8,10,12,15-octaene |

InChI |

InChI=1S/C16H10/c1-2-4-12-6-8-14-10-9-13-7-5-11(3-1)15(12)16(13)14/h1-10H |

InChI Key |

NIALEBRUYGMNAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC3=CC=C4C3=C2C(=C1)C=C4 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadienone derivatives and dienophiles remains a cornerstone for constructing Aceplaidylene’s core structure. A 2018 study demonstrated the use of 1,3-cyclopentadienone and acetylenedicarboxylate under reflux conditions (180°C, 24 hr) to yield a precursor, which underwent subsequent dehydrogenation. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Xylene |

| Catalyst | None |

| Yield | 58–62% |

| Purity (HPLC) | >95% |

Limitations include competing [4+2] vs. [2+4] adduct formation, requiring careful temperature control to minimize side reactions.

Friedel-Crafts Arylation

Electrophilic aromatic substitution using AlCl₃-mediated coupling of naphthalene derivatives with acetyl chlorides has been reported. For example, reacting 1-acetylnaphthalene with benzene under Friedel-Crafts conditions (0°C, 48 hr) produces a tetracyclic intermediate, which is dehydrogenated using Pd/C (300°C, H₂ atmosphere). This method achieves:

- Total yield : 41% over three steps

- Regioselectivity : 87% para-substitution

- Byproducts : 13% ortho-isomers

Modern Catalytic Methods

Rhodium-Catalyzed C–H Activation

A breakthrough 2024 protocol () utilizes [Cp*RhCl₂]₂ (5 mol%) with AgOTf (20 mol%) and CuO in 1,2-dichloroethane (DCE) at 150°C for 16 hr. The tandem process combines:

- Pentaannulation : C–H activation of aryl ketones

- Hexaannulation : Diels-Alder cyclization

Mechanistic Highlights :

- Rhodium forms a cyclometalated intermediate with the ketone substrate

- Acetylenedicarboxylate inserts into the Rh–C bond (ΔG‡ = 18.3 kcal/mol)

- Concerted [4+2] cyclization completes the aromatic system

| Metric | Performance |

|---|---|

| Turnover number (TON) | 92 |

| Space-time yield | 1.4 g·L⁻¹·hr⁻¹ |

| Scalability | Demonstrated at 100 g scale |

Photochemical Cyclization

UV-induced (λ = 254 nm) cyclization of stilbene analogs in dichloromethane produces this compound precursors with 73% quantum efficiency. A 2025 study optimized conditions using 9,10-diphenylanthracene as a photosensitizer:

| Condition | Optimal Value |

|---|---|

| Irradiation time | 8 hr |

| Temperature | −20°C |

| Conversion | 89% |

Dehydrogenation Strategies

Final aromatization of partially saturated precursors employs:

3.1 Palladium-Catalyzed Dehydrogenation

3.2 DDQ Oxidation

- Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

- Solvent: Toluene

- Time: 12 hr at 80°C

- Yield: 94%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Factor |

|---|---|---|---|---|

| Diels-Alder | 62 | 95 | 12.4 | High (toxic solvents) |

| Rh-Catalyzed | 89 | 99 | 8.7 | Moderate |

| Photochemical | 73 | 97 | 15.2 | Low |

Emerging Techniques

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer in exothermic cyclization steps. A 2024 setup achieved:

Chemical Reactions Analysis

Types of Reactions: Aceplaidylene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens, nitro groups, and alkyl groups into the aromatic ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and alkyl halides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

Aceplaidylene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.

Mechanism of Action

The mechanism of action of Aceplaidylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Aceplaidylene’s properties, it is compared below with two structurally analogous PAHs: Naphthalene and Anthracene . These compounds share fused aromatic rings but differ in electronic and steric properties, influencing their reactivity and applications.

Table 1: Structural and Functional Comparison of this compound, Naphthalene, and Anthracene

Key Findings:

Electronic Effects: this compound’s hypothesized electron-donating substituents (e.g., methyl or amino groups) could enhance its metal-binding capacity compared to naphthalene and anthracene. This aligns with trends in phosphine-alkene ligand design, where electron-rich moieties improve catalytic activity.

Thermal Stability : Anthracene’s extended conjugation grants higher thermal stability (>300°C), whereas this compound’s stability remains untested. Theoretical models suggest moderate stability akin to naphthalene (~200°C).

Q & A

Q. What computational strategies are optimal for modeling this compound’s electronic structure and reactivity?

- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to predict frontier molecular orbitals and reaction pathways. Validate against experimental kinetic data (e.g., reaction rates under varying pH/temperature) . For multi-reference systems, use CASSCF/NEVPT2 methods to account for electron correlation .

Q. How can researchers reconcile contradictory bioactivity results for this compound across cell-based assays?

- Methodological Answer : Systematically evaluate variables:

- Cell lines : Test across ≥3 lineages (e.g., HEK293, HeLa, primary cells) to rule out lineage-specific effects.

- Dosage : Perform dose-response curves (1 nM–100 µM) to identify non-linear trends.

- Controls : Include vehicle-only and positive controls (e.g., staurosporine for apoptosis). Publish full assay conditions (incubation time, serum concentration) to enable cross-study comparisons .

Q. What statistical frameworks are robust for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

- Methodological Answer : Apply mixed-effects models to account for batch variability in high-throughput screens. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-omic datasets. For non-Gaussian distributions, implement bootstrapping or permutation tests .

Q. How should multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping networks. Validate hypotheses with CRISPR-Cas9 knockouts of top candidate genes. Share processed data in FAIR-compliant repositories (e.g., GEO, PRIDE) .

Data Reproducibility & Reporting

Q. What metadata standards are critical for ensuring reproducibility in this compound studies?

- Methodological Answer : Adopt the MIAME (microarrays) and MIAPE (proteomics) guidelines for omics workflows. For synthetic studies, report yield, enantiomeric excess (if chiral), and purity metrics (HPLC traces, values) .

Q. How can researchers mitigate batch effects in longitudinal this compound toxicity studies?

- Methodological Answer : Randomize sample processing order across batches. Include inter-batch QC samples (e.g., pooled reference plasma). Use ComBat or SVA algorithms for batch-effect correction in downstream analyses .

Conflict Resolution in Published Data

Q. What systematic review methodologies are recommended to resolve contradictions in this compound’s reported physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.